N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
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Overview
Description
N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a difluorobenzoyl group and a methylpyrimidinyl amine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine-4-carboxylic acid with 2,6-difluorobenzoyl chloride under basic conditions to form the intermediate N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]carboxamide. This intermediate is then reacted with 6-methylpyrimidin-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
4-benzoylpiperidine: Investigated as a GlyT1 inhibitor for schizophrenia treatment.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Used in the synthesis of paliperidone, an antipsychotic drug.
Uniqueness
N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine stands out due to its unique combination of a difluorobenzoyl group and a methylpyrimidinyl amine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11-9-15(21-10-20-11)22-12-5-7-23(8-6-12)17(24)16-13(18)3-2-4-14(16)19/h2-4,9-10,12H,5-8H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDLWYOXXWIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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